molecular formula C12H8N2O3 B13154111 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13154111
M. Wt: 228.20 g/mol
InChI Key: WLIIGIHATDWFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a furan substituent at the 1-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with furan-2-carboxaldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the furan ring and the carboxylic acid group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16)

InChI Key

WLIIGIHATDWFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CO3

Origin of Product

United States

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